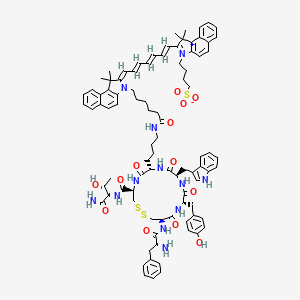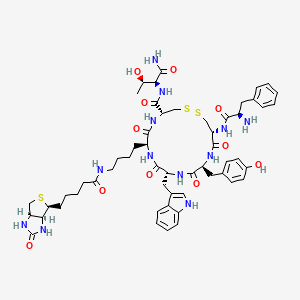
H-D-Phe-Cys(1)-Tyr-D-Trp-Lys(biotinyl)-Cys(1)-Thr-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Phe-Cys(1)-Tyr-D-Trp-Lys(biotinyl)-Cys(1)-Thr-NH2 is a synthetic peptide with a specific sequence of amino acids. This compound is designed to have particular biochemical properties, making it useful in various scientific research applications. The presence of biotinylation allows for easy detection and purification, which is particularly valuable in biochemical assays and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Phe-Cys(1)-Tyr-D-Trp-Lys(biotinyl)-Cys(1)-Thr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection and Coupling: The N-terminal protecting group is removed, and the next protected amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Biotinylation: The lysine residue is biotinylated using biotin-NHS ester.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a cocktail of reagents like TFA, scavengers, and water.
Industrial Production Methods
Industrial production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage.
Chemical Reactions Analysis
Types of Reactions
H-D-Phe-Cys(1)-Tyr-D-Trp-Lys(biotinyl)-Cys(1)-Thr-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT or TCEP.
Substitution: The biotinyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Biotin-NHS ester for biotinylation.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Free thiol-containing peptides.
Substitution: Biotinylated peptides or peptides with other functional groups.
Scientific Research Applications
H-D-Phe-Cys(1)-Tyr-D-Trp-Lys(biotinyl)-Cys(1)-Thr-NH2 has several applications in scientific research:
Biochemistry: Used as a probe in binding studies due to its biotinylation, which allows for easy detection using streptavidin-based assays.
Molecular Biology: Employed in pull-down assays to isolate and study protein-protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a targeting moiety in drug delivery systems.
Industry: Utilized in the development of diagnostic assays and biosensors.
Mechanism of Action
The mechanism of action of H-D-Phe-Cys(1)-Tyr-D-Trp-Lys(biotinyl)-Cys(1)-Thr-NH2 depends on its specific application. In binding studies, the biotinylated lysine residue allows the peptide to bind to streptavidin with high affinity. This interaction can be used to immobilize the peptide on a solid support or to detect its presence in a sample. The peptide sequence itself may also interact with specific molecular targets, such as receptors or enzymes, depending on its design.
Comparison with Similar Compounds
Similar Compounds
Somatostatin: A naturally occurring peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation.
Uniqueness
H-D-Phe-Cys(1)-Tyr-D-Trp-Lys(biotinyl)-Cys(1)-Thr-NH2 is unique due to its specific sequence and biotinylation, which confer distinct biochemical properties. The biotinylation allows for easy detection and purification, making it particularly useful in various biochemical and molecular biology applications. Its specific amino acid sequence can be tailored to interact with particular molecular targets, providing versatility in research and potential therapeutic applications.
Properties
IUPAC Name |
(4R,7S,10R,13S,16R)-7-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H72N12O11S3/c1-30(68)46(48(57)71)66-54(77)43-29-81-80-28-42(63-49(72)36(56)23-31-11-3-2-4-12-31)53(76)61-39(24-32-18-20-34(69)21-19-32)51(74)62-40(25-33-26-59-37-14-6-5-13-35(33)37)52(75)60-38(50(73)64-43)15-9-10-22-58-45(70)17-8-7-16-44-47-41(27-79-44)65-55(78)67-47/h2-6,11-14,18-21,26,30,36,38-44,46-47,59,68-69H,7-10,15-17,22-25,27-29,56H2,1H3,(H2,57,71)(H,58,70)(H,60,75)(H,61,76)(H,62,74)(H,63,72)(H,64,73)(H,66,77)(H2,65,67,78)/t30-,36-,38+,39+,40-,41+,42+,43+,44+,46+,47+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGKXWHOPJTKJY-SJKFMCGBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)CC4=CNC5=CC=CC=C54)CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=CC=C7)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)CC4=CNC5=CC=CC=C54)CC6=CC=C(C=C6)O)NC(=O)[C@@H](CC7=CC=CC=C7)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H72N12O11S3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1173.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(C60-Ih)[5,6]fullerane-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24,25,26,27,28,29,30,31,32,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60-hexacontol](/img/structure/B8147215.png)
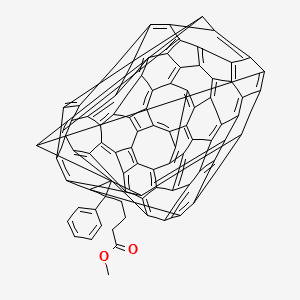
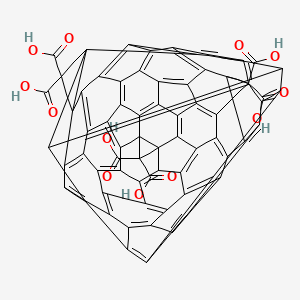
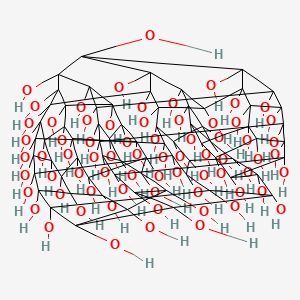
![2-Carboxy-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-4,5-dihydroxyoxan-3-olate](/img/structure/B8147238.png)
![(2S)-2-(15N)azanyl-6-[3-[(5S)-5-(15N)azanyl-5-carboxypentyl]-4-methylimidazol-1-ium-1-yl]hexanoate](/img/structure/B8147245.png)
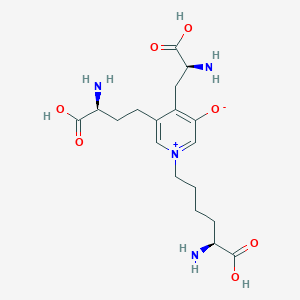
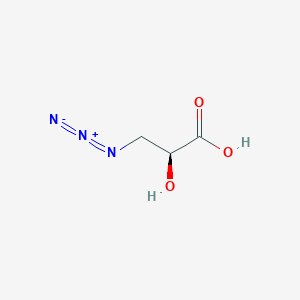
![(2S)-2-amino-3-(4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B8147255.png)
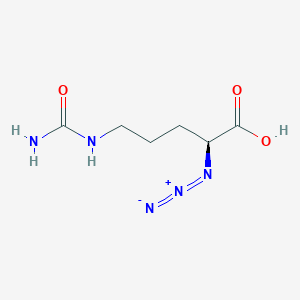
![(2S)-2-amino-6-[[2-[[(4S)-4-amino-4-carboxybutyl]amino]-4H-imidazol-5-yl]amino]hexanoic acid](/img/structure/B8147268.png)
![(2S)-2-amino-6-[[1-[[(5S)-5-amino-5-carboxypentyl]amino]-1-oxopropan-2-yl]amino]hexanoic acid](/img/structure/B8147269.png)

